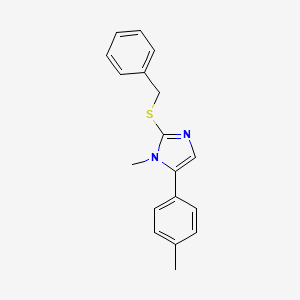

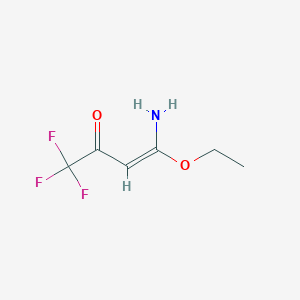

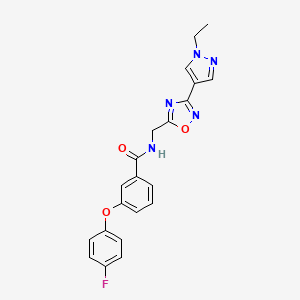

3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione is a quinazoline derivative, a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar structures and synthetic methods described.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions, starting from simple precursors. For instance, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate involved acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization starting from 3-methoxyl-2,4,5-trifluorobenzoic acid . A similar approach could be hypothesized for the synthesis of 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be complex and is often elucidated using spectroscopic methods and X-ray crystallography. For example, the crystal structure of 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione was determined using single-crystal X-ray crystallographic analysis, revealing intramolecular hydrogen bonds . These techniques would be essential in confirming the structure of 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. The paper on the formation of 3-methyl-1a,7b-dihydro-1H-cycloprop[c]isoquinoline describes a reaction mechanism involving the formation of a cis-arylcyclopropylamine via a homoconjugated intermediate . Although the specific reactions of 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione are not detailed, similar mechanisms may apply.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be inferred from spectroscopic data and crystallography. The paper on the conversion of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones into quinazoline-2,4(1H,3H)-diones provides spectroscopic analysis, which is crucial for understanding the properties of these compounds . The physical properties such as melting points, solubility, and stability can be deduced from such analyses.

Aplicaciones Científicas De Investigación

Structural Characterization and Synthesis

Crystal Structure Analysis : The study by Candan et al. (2001) provides a detailed crystallographic analysis of a closely related quinazoline derivative, underscoring the importance of structural elucidation in understanding the chemical properties and potential applications of these compounds (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).

Practical Synthesis : Hashimoto et al. (2007) report on the synthesis of a broad-spectrum antibacterial isothiazoloquinolone derivative, highlighting the utility of quinazoline derivatives in developing new antimicrobial agents. This work exemplifies the practical approaches to synthesizing complex quinazoline compounds with potential therapeutic applications (Hashimoto, Pais, Wang, Lucien, Incarvito, Deshpande, Bradbury, & Wiles, 2007).

Cyclopropyl Group Influence : The reaction dynamics involving cyclopropyl groups, as studied by Kim and O’Shea (2004), provide insights into the unique reactivity patterns that can be exploited in the synthesis of novel quinazoline derivatives. These findings are crucial for designing synthetic strategies for compounds like 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione (Kim & O’Shea, 2004).

Potential Applications in Drug Discovery

Antibacterial Properties : The work by Hashimoto et al. (2007) not only demonstrates the synthesis of quinazoline derivatives but also their potential as broad-spectrum antibacterial agents, especially against resistant strains such as MRSA. This suggests the possibility of exploring 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione for similar applications (Hashimoto et al., 2007).

Propiedades

IUPAC Name |

3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2/c1-15-10-5-9(14)8(13)4-7(10)11(17)16(12(15)18)6-2-3-6/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWINVHZVXVGCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C(=O)N(C1=O)C3CC3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2545548.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2545552.png)

![4-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2545556.png)

![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/no-structure.png)

![2-((2-methylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2545564.png)

![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2545567.png)